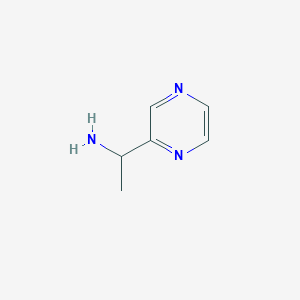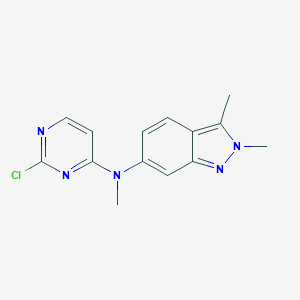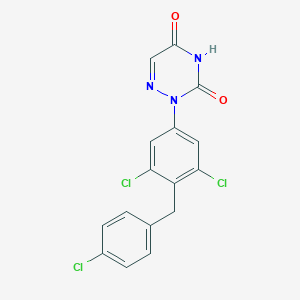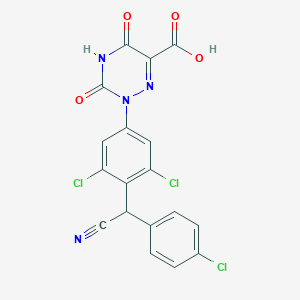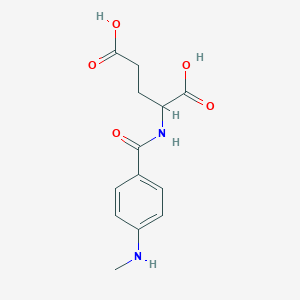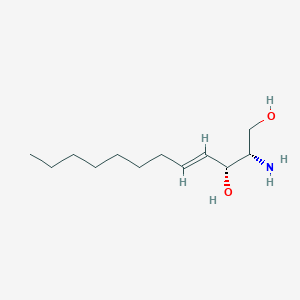
6-Bromo-2-naftol
Descripción general
Descripción
6-Bromo-2-naphthol, also known as 6-Bromonaphthol, is an aromatic organic compound with a molecular formula of C10H7BrO. It is a brominated derivative of 2-naphthol and is used in a variety of scientific research applications. 6-Bromo-2-naphthol has a wide range of biochemical and physiological effects, which makes it a useful tool for lab experiments.
Aplicaciones Científicas De Investigación
Sinergista Antibacteriano
Se ha encontrado que el 6-Bromo-2-naftol tiene efectos sinérgicos con la polimixina B (PMB), un antibiótico, contra Acinetobacter baumannii, una bacteria multirresistente a los fármacos . El compuesto hace que las células de A. baumannii sean más susceptibles a la exposición a PMB de forma dependiente del tiempo y la concentración . Esto sugiere que el this compound podría utilizarse como un adyuvante para reducir la toxicidad de PMB en la infección por A. baumannii .
Potenciador de la Permeabilidad de la Membrana
La exposición de células tratadas con this compound a PMB provocó una mayor fuga y permeabilidad de la membrana . Esto indica que el compuesto podría utilizarse para mejorar la permeabilidad de las membranas celulares bacterianas, aumentando así la eficacia de los antibióticos .
Compuesto Natural para Terapias Combinadas
El this compound es un compuesto natural que se encuentra en el extracto de Silene armeria, una especie de planta . Sus efectos sinérgicos con los antibióticos sugieren que podría utilizarse en terapias combinadas para el tratamiento de infecciones causadas por bacterias multirresistentes a los fármacos .
Estudios de Estructura Molecular
La estructura molecular del this compound, con la fórmula C10H7BrO y un peso molecular de 223.066, se ha estudiado ampliamente . Esta investigación puede proporcionar información valiosa sobre las propiedades y los comportamientos del compuesto, lo que puede ser útil en diversas aplicaciones científicas .
Estudios de Cromatografía
El this compound se ha utilizado en estudios de cromatografía, específicamente en la separación de compuestos en columnas HPLC Newcrom R1
Safety and Hazards
6-Bromo-2-naphthol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only in a well-ventilated area .
Mecanismo De Acción
Target of Action
6-Bromo-2-naphthol (6B2N) is a flavonoid molecule that shows steroid hormone activity . It has been found to target Acinetobacter baumannii , a medically important pathogen . This compound has also been identified as an RTP (real-time polymerase chain reaction) probe capable of real-time monitoring of PCR reactions and quantification of specific nucleic acid sequences .
Mode of Action
6B2N has been found to sensitize Acinetobacter baumannii strains to polymyxin . Pretreatment with 6B2N makes A. baumannii cells more susceptible to polymyxin B (PMB) exposure in a time- and concentration-dependent manner . This indicates that 6B2N exhibits consequential synergistic action with PMB .
Biochemical Pathways
6B2N is involved in the biochemical pathway of Acinetobacter baumannii’s response to polymyxin B . The exposure of 6B2N-treated cells to PMB leads to higher membrane leakage and permeability . This suggests that 6B2N affects the integrity of the bacterial cell membrane, enhancing the bactericidal effect of PMB.
Pharmacokinetics
baumannii to PMB suggests that it may have good bioavailability
Result of Action
The result of 6B2N’s action is an increased susceptibility of A. baumannii to PMB . This leads to a higher rate of bacterial cell death, as evidenced by increased membrane leakage and permeability . This suggests that 6B2N could be a promising adjuvant for reducing the toxicity of PMB in A. baumannii infection .
Action Environment
The action of 6B2N can be influenced by environmental factors. For instance, the addition of osmolytes, such as trehalose, can cancel the synergistic effect of 6B2N with PMB This suggests that the osmotic environment can significantly influence the efficacy of 6B2N
Análisis Bioquímico
Cellular Effects
6-Bromo-2-naphthol has been found to sensitize Acinetobacter baumannii strains to polymyxin, indicating its potential role in combating multidrug-resistant bacteria . It appears to increase the susceptibility of A. baumannii cells to polymyxin B exposure in a time- and concentration-dependent manner .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
6-bromonaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDFTMJPQJXGSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074551 | |
| Record name | 6-Bromo-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15231-91-1 | |
| Record name | 6-Bromo-2-naphthalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15231-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015231911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15231-91-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17563 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Bromo-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-BROMO-2-NAPHTHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87F10AHZ3O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 6-Bromo-2-naphthol?
A1: The molecular formula of 6-Bromo-2-naphthol is C10H7BrO, and its molecular weight is 223.07 g/mol. []
Q2: Is there any spectroscopic data available for 6-Bromo-2-naphthol?
A2: Yes, 6-Bromo-2-naphthol has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, MS, and HRMS. [, , ]
Q3: How does the structure of 6-Bromo-2-naphthol affect its room-temperature phosphorescence?
A4: The bromine atom in 6-Bromo-2-naphthol plays a crucial role in its room-temperature phosphorescence. This phenomenon is significantly enhanced when the molecule forms inclusion complexes, particularly with α-cyclodextrin, creating a more rigid environment that promotes phosphorescence. [, , , , , , ]
Q4: How does the inclusion of 6-Bromo-2-naphthol within α-cyclodextrin impact its stability?
A6: The formation of a ternary complex with two α-cyclodextrin molecules significantly enhances the room-temperature phosphorescence of 6-Bromo-2-naphthol in aerated aqueous solutions. This enhancement is attributed to the protective environment provided by the cyclodextrin molecules, shielding the excited state from oxygen quenching. [, ]
Q5: Can 6-Bromo-2-naphthol be incorporated into other materials, like polymers, while retaining its phosphorescent properties?
A7: Yes, research indicates that 6-Bromo-2-naphthol maintains its room-temperature phosphorescence when incorporated into poly(vinyl alcohol) films containing cyclodextrins. []
Q6: Does 6-Bromo-2-naphthol exhibit any catalytic properties?
A8: Yes, upon photoactivation with visible light, 6-Bromo-2-naphthol acts as a photoacid catalyst, facilitating the acetalization of carbonyls with alcohols. []
Q7: What is the mechanism behind the photoacid catalysis exhibited by 6-Bromo-2-naphthol?
A9: Upon absorbing visible light, 6-Bromo-2-naphthol undergoes excitation to its S1 state, resulting in a significant increase in acidity compared to its ground state. This enhanced acidity in the excited state allows it to effectively catalyze acetalization reactions. []
Q8: Have there been any computational studies conducted on 6-Bromo-2-naphthol?
A10: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure, reactivity, and spectroscopic properties of 6-Bromo-2-naphthol. [, ]
Q9: What insights have DFT calculations provided regarding the reactivity of 6-Bromo-2-naphthol?
A11: DFT studies have revealed that the triplet carbene intermediate generated from 6-Bromo-2-naphthol after hydrobromic acid loss exhibits electrophilic diradical character. This information helps understand its reactivity towards various trapping agents. []
Q10: What are the primary applications of 6-Bromo-2-naphthol?
A10: 6-Bromo-2-naphthol serves as a valuable compound in various research areas due to its unique properties:
- Analytical Chemistry: Utilized in the synthesis of reagents for detecting α-L-Arabinofuranosidase activity in isoelectric focused gels. []
- Biochemistry: Employed as a substrate in histochemical studies to visualize the activity of enzymes like β-glucuronidase, β-galactosidase, and β-glucosidase. [, , , , , , ]
- Supramolecular Chemistry: Acts as a guest molecule in host-guest chemistry, forming inclusion complexes with cyclodextrins, leading to applications in areas like optical thermometry. [, , , ]
- Synthetic Chemistry: Serves as a starting material in the synthesis of various organic compounds, including pharmaceuticals like Nafamostat mesilate. []
Q11: How is 6-Bromo-2-naphthol employed in optical thermometry?
A13: The phosphorescence lifetime of a ternary complex formed between 6-Bromo-2-naphthol and α-cyclodextrin demonstrates a strong temperature dependence, decreasing significantly over a specific temperature range. This characteristic allows for its use as an optical thermometer. []
Q12: What analytical techniques are commonly used to quantify 6-Bromo-2-naphthol?
A14: High-performance liquid chromatography (HPLC) is a widely employed technique for the precise quantification of 6-Bromo-2-naphthol. []
Q13: How do structural modifications of 6-Bromo-2-naphthol impact its properties?
A15: Introducing bulky substituents, such as t-butyl or t-pentyl groups, at the C-1 position of 6-Bromo-2-naphthol significantly enhances its susceptibility to autoxidation. This effect is attributed to increased steric strain within the molecule. []
Q14: Is there any information available regarding the environmental impact of 6-Bromo-2-naphthol?
A14: While specific data on the environmental impact of 6-Bromo-2-naphthol is limited within the provided research, its use in applications like analytical chemistry and biochemistry underscores the importance of responsible handling and disposal to minimize potential environmental risks.
Q15: What are some of the key historical milestones in the research of 6-Bromo-2-naphthol?
A17: Early investigations focused on understanding the compound's autoxidation properties and its inclusion complex formation with cyclodextrins. The discovery of its room-temperature phosphorescence, particularly within cyclodextrin complexes, marked a significant milestone, leading to its exploration in applications like optical thermometry and sensing. [, , ]
Q16: What are some examples of cross-disciplinary applications and synergies involving 6-Bromo-2-naphthol?
A16: The diverse applications of 6-Bromo-2-naphthol highlight its significance across multiple scientific disciplines:
- Chemistry and Materials Science: Its use in developing phosphorescent materials and as a building block for synthesizing complex molecules demonstrates its interdisciplinary nature. [, , ]
- Chemistry and Biology: Its role as a substrate in enzyme assays and its utilization in developing analytical tools for biological research exemplifies the synergy between these fields. [, , , , , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




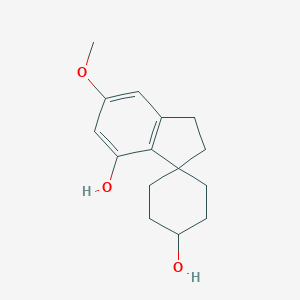
![3-Pentenoic acid,5-[(2R,3S,4S,6R)-tetrahydro-4,6-dihydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-2H-pyran-3-yl]-,(3Z)-](/img/structure/B32016.png)
